2-(2-fluorophenoxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups, including a fluorophenoxy group, a thiazole ring, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a phenoxide ion.
Acetamide Formation: The final step involves the formation of the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl groups, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones, and hydroxylated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-fluorophenoxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group and thiazole ring are likely to play crucial roles in binding to these targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(2-bromophenoxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide: Similar structure but with a bromine atom instead of fluorine.
2-(2-methylphenoxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide can significantly influence its chemical properties, such as electronegativity and reactivity, making it unique compared to its analogs. Fluorine can enhance the compound’s metabolic stability and binding affinity to biological targets, which may result in improved pharmacological profiles.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-13-7-3-4-8-15(13)20-23-14(2)18(26-20)11-22-19(24)12-25-17-10-6-5-9-16(17)21/h3-10H,11-12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXRXSRNEROJOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)COC3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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